N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound consists of a piperidine ring substituted with a benzyl group, a tetrazole ring, and a benzamide moiety. The presence of these functional groups contributes to its chemical properties and interactions with biological targets.
The compound can be synthesized through various organic reactions, and its structure has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Research studies have explored its potential applications in drug development, particularly in the context of neurological disorders and other therapeutic areas.
N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their rings. It is classified as an organic compound with potential pharmacological properties.
The synthesis of N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Each step may require purification techniques such as recrystallization or chromatography.
The molecular structure of N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide includes:
The chemical formula can be represented as .
Key structural data include:
N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo several chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and various acids or bases for facilitating substitutions.
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide primarily involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system.
The compound's binding affinity is influenced by:
Data from pharmacological studies suggest that it may exhibit effects similar to known neuroactive compounds.
N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically exhibits:
Chemical reactivity includes:
Relevant data from stability studies indicate that degradation pathways may occur under extreme conditions (e.g., high temperatures or strong acids).
N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide has potential applications in:
The tetrazole ring system serves as a critical bioisostere for carboxylic acid functionalities in modern drug design. This heterocyclic replacement retains the acidic proton and anionic character of the carboxylate group while significantly modifying key physicochemical parameters. The tetrazole moiety in N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, specifically the 5-methyl-1H-tetrazol-1-yl variant attached at the para-position of the benzamide ring, provides distinct advantages over a carboxylic acid analogue:
Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
Property | Carboxylic Acid | 5-Methyltetrazole | Biological Implication |
---|---|---|---|
pKa | 4.2–4.8 | 4.5–4.9 | Similar ionization state at physiological pH |
log P (Δ contribution) | -1.0 to -1.5 | +0.3 to +0.5 | Enhanced membrane permeability |
Hydrogen Bond Capacity | 2 H-bond acceptors | 3–4 H-bond acceptors | Potentially stronger target binding |
Metabolic Vulnerability | High (glucuronidation) | Moderate to Low | Improved metabolic stability |
Spatial Geometry | Planar COO⁻ | Planar ring system | Similar spatial demand in binding pockets |
The structural analogy between tetrazoles and carboxylates is exemplified in angiotensin II receptor antagonists such as losartan, where replacement of a carboxylic acid with a tetrazole enhanced receptor binding affinity by 10-fold due to optimized spatial projection of the anionic charge and improved hydrophobic complementarity within the binding pocket [6]. In N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, the tetrazole's positioning para to the benzamide carbonyl likely optimizes vectorial orientation for target engagement while exploiting these physicochemical advantages.
The 1-benzylpiperidin-4-ylamine moiety constitutes a privileged structural motif for central nervous system (CNS)-targeted therapeutics due to its inherent capacity to promote blood-brain barrier (BBB) penetration. This pharmacophore has been systematically optimized in N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide to enhance brain exposure:
Table 2: Calculated Properties Supporting BBB Permeability Potential
Parameter | Value | Optimal CNS Range | Assessment |
---|---|---|---|
Molecular Weight | 376.5 g/mol | < 450 g/mol | Favorable |
log P (XLogP3) | ~3.0 (based on analogue) | 2–5 | Favorable |
Hydrogen Bond Donors | 1 | ≤ 3 | Favorable |
Hydrogen Bond Acceptors | 6–7 | ≤ 7 | Borderline/Favorable |
Polar Surface Area | ~70–75 Ų (estimated) | < 60–70 Ų | Borderline |
Rotatable Bond Count | 6 | ≤ 8 | Favorable |
Structurally related compounds like N-(1-benzyl-piperidin-4-yl)-4-methoxy-benzamide (R508535) demonstrate the benzylpiperidine scaffold's intrinsic BBB-penetrating capability [4]. The electronic modulation imparted by the para-substituted benzamide in the target compound—specifically the electron-withdrawing tetrazole versus electron-donating methoxy group in R508535—may fine-tune the molecule's distribution profile without compromising the core pharmacophore's BBB-transit functionality.
Conformational restriction has been strategically implemented in N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide to reduce entropic penalties upon target binding and enhance selectivity:
The molecular architecture demonstrates a balanced approach to rigidity-flexibility optimization. While the benzamide and tetrazole-benzenecarbonyl groups impose significant conformational constraints, the methylene linker between the piperidine nitrogen and phenyl ring (in the benzyl group) and the piperidine-4-ylamine C-N bond retain sufficient rotational freedom (approximately 6 rotatable bonds) to allow adaptive binding. This design likely reduces the entropic penalty for target binding compared to fully flexible chains while maintaining the adaptability needed to engage complex binding sites—a principle observed in potent enzyme inhibitors and receptor ligands where semi-rigid scaffolds enhance binding affinity and selectivity [6]. The 5-methyl group on the tetrazole introduces minimal steric bulk, preserving coplanarity with the benzene ring while providing electronic and metabolic stabilization as discussed previously.
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: